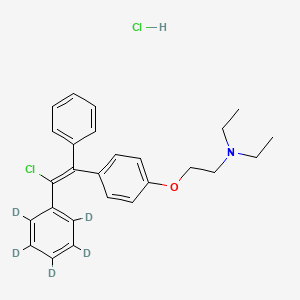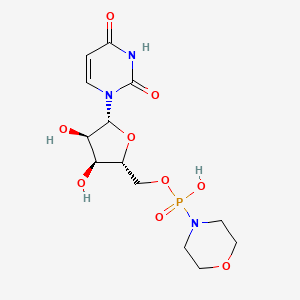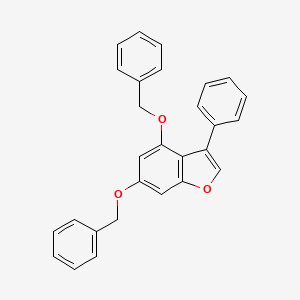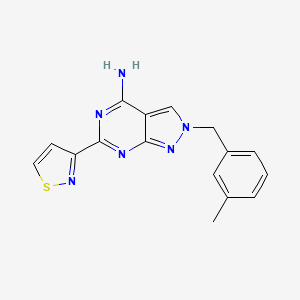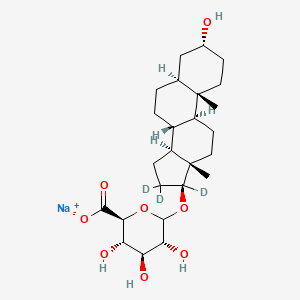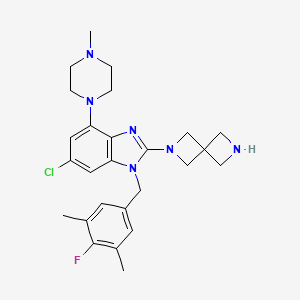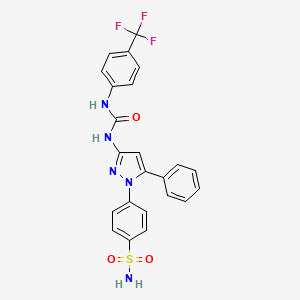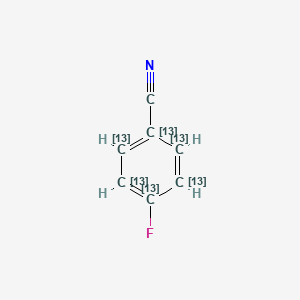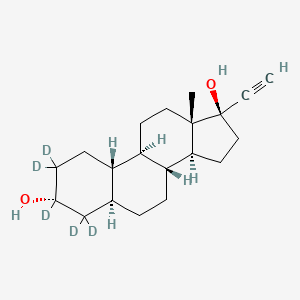
3|A,5|A-Tetrahydronorethisterone-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3α,5α-Tetrahydronorethisterone-d5 is a deuterated analog of tetrahydronorethisterone, a synthetic steroid hormone. This compound is primarily used in scientific research to study hormonal interactions and drug development. The deuterium labeling helps in tracing and understanding the metabolic pathways of the parent compound, norethisterone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3α,5α-Tetrahydronorethisterone-d5 involves the hydrogenation of norethisterone in the presence of deuterium gas. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and is carried out under high pressure and temperature to ensure the incorporation of deuterium atoms into the steroid structure.
Industrial Production Methods: Industrial production of 3α,5α-Tetrahydronorethisterone-d5 follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maintain the reaction conditions and ensure consistent product quality. The final product is purified using chromatographic techniques to achieve the desired purity and isotopic labeling.
Types of Reactions:
Oxidation: 3α,5α-Tetrahydronorethisterone-d5 can undergo oxidation reactions to form various hydroxylated metabolites. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form dihydro derivatives using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenation reactions can introduce halogen atoms into the steroid structure. Reagents like bromine (Br₂) or iodine (I₂) are commonly used for such reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Bromine (Br₂) in carbon tetrachloride (CCl₄).
Major Products:
Oxidation: Hydroxylated metabolites.
Reduction: Dihydro derivatives.
Substitution: Halogenated steroids.
Aplicaciones Científicas De Investigación
3α,5α-Tetrahydronorethisterone-d5 is widely used in scientific research due to its deuterium labeling, which allows for detailed metabolic studies. Its applications include:
Chemistry: Used as a tracer in studying the metabolic pathways of steroid hormones.
Biology: Helps in understanding the interaction of steroid hormones with their receptors.
Medicine: Aids in the development of new steroid-based drugs by providing insights into their metabolism and action.
Industry: Used in the production of labeled compounds for pharmaceutical research and development.
Mecanismo De Acción
The mechanism of action of 3α,5α-Tetrahydronorethisterone-d5 involves its interaction with steroid hormone receptors. The deuterium labeling does not significantly alter its biological activity but allows for precise tracking of its metabolic fate. The compound binds to progesterone receptors, mimicking the action of natural progesterone and influencing gene expression and cellular functions.
Comparación Con Compuestos Similares
- 3β,5α-Tetrahydronorethisterone-d5
- 3α,5β-Tetrahydronorethisterone-d5
Comparison: 3α,5α-Tetrahydronorethisterone-d5 is unique due to its specific deuterium labeling at the 3α and 5α positions. This labeling provides distinct advantages in metabolic studies, allowing for more accurate tracing of the compound’s fate in biological systems. Compared to its isomers, 3α,5α-Tetrahydronorethisterone-d5 may exhibit different metabolic pathways and interactions with receptors, making it a valuable tool in research.
Propiedades
Fórmula molecular |
C20H30O2 |
|---|---|
Peso molecular |
307.5 g/mol |
Nombre IUPAC |
(3R,5S,8R,9R,10S,13S,14S,17R)-2,2,3,4,4-pentadeuterio-17-ethynyl-13-methyl-1,5,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C20H30O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,13-18,21-22H,4-12H2,2H3/t13-,14+,15-,16+,17+,18-,19-,20-/m0/s1/i5D2,12D2,14D |
Clave InChI |
DPDZKJQFRFZZCW-UJWPXHSKSA-N |
SMILES isomérico |
[2H][C@]1(C(C[C@@H]2[C@H]3CC[C@]4([C@H]([C@@H]3CC[C@H]2C1([2H])[2H])CC[C@]4(C#C)O)C)([2H])[2H])O |
SMILES canónico |
CC12CCC3C4CCC(CC4CCC3C1CCC2(C#C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-[3-aminopropyl-[4-(3-aminopropylamino)butyl]amino]-hydroxyimino-oxidoazanium](/img/structure/B12422451.png)
![(4bS,7S,8aR)-4b-benzyl-7-hydroxy-N-[(2-methylpyridin-3-yl)methyl]-7-(3,3,3-trifluoropropyl)-5,6,8,8a,9,10-hexahydrophenanthrene-2-carboxamide](/img/structure/B12422454.png)
![5-[(3R,3aS,6R,6aS)-6-(3-hydroxy-4-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol](/img/structure/B12422458.png)
